molecular formula C8H6ClN3O B1486360 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine CAS No. 23275-53-8

5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine

Cat. No. B1486360
CAS RN: 23275-53-8
M. Wt: 195.6 g/mol
InChI Key: UBOJOYQWDUFKGB-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine, also known as 5-CPA, is an organic compound belonging to the oxadiazole class of compounds. It is a colorless, crystalline solid that is soluble in water and organic solvents. The compound has a variety of applications in the pharmaceutical, agrochemical, and research fields. It is used as a raw material for the synthesis of other compounds, and as an intermediate in the synthesis of drugs, agrochemicals, and other organic compounds. 5-CPA has been studied extensively for its potential applications in medicinal chemistry and biochemistry, and has been found to have a variety of physiological and biochemical effects.

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

The compound 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine has been utilized as a precursor for synthesizing various heterocyclic fused rings. These compounds include triazolo[3,4-b][1,3,4]oxadiazoles and their derivatives, which were obtained through reactions involving carbon disulfide, cyanogen bromide, and acetic acid in the presence of specific catalysts. This synthesis demonstrates the compound's versatility in generating structurally diverse heterocycles with potential applications in material science and pharmaceuticals (Abbas, Hussain, & Shakir, 2017).

Antimicrobial Activities of Triazole Derivatives

Another significant application involves the synthesis of triazole derivatives starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. These derivatives were evaluated for their antimicrobial properties, showing good to moderate activities against various microorganisms. This highlights the compound's potential in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Bektaş et al., 2007).

Novel Synthetic Routes and Chemical Interactions

The compound has also been involved in novel synthetic routes and chemical interactions, leading to the creation of new molecules with potential therapeutic applications. This includes the synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, which were evaluated as drug candidates for Alzheimer’s disease, showcasing the compound's utility in the development of neuroprotective drugs (Rehman et al., 2018).

properties

IUPAC Name

5-(4-chlorophenyl)-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOJOYQWDUFKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine

CAS RN

23275-53-8
Record name 5-(4-chlorophenyl)-1,2,4-oxadiazol-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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